
(R)-1-(3-(3-Amino-6-(2-fluoro-5-isopropoxyphenyl)pyrazine-2-carboxamido)pyridin-4-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GNF4877 is a potent DYRK1A and GSK3β inhibitor with IC50s of 6 nM and 16 nM, respectively, which leads to blockade of nuclear factor of activated T-cells (NFATc) nuclear export and increased β-cell proliferation (EC50 of 0.66 μM for mouse β (R7T1) cells).
Applications De Recherche Scientifique
β Cell Proliferation Inducer
GNF4877 is a highly potent and selective small molecule that promotes pancreatic β cell proliferation in rodent (EC50 0.66 µM) and human primary islets (EC50 0.54 µM), better than its analog GNF7156 . This application is particularly relevant in the field of endocrinology and diabetes research.
Inhibition of DYRK1A and GSK3B
GNF4877 acts most likely as a result of combined inhibition of DYRK1A and GSK3B . This dual inhibition mechanism makes it a valuable tool in studying the roles of these two enzymes in various biological processes.
Diabetes Treatment
Oral dosing of GNF4877 in diabetic mice induces β-cell proliferation, increases β-cell mass and insulin content, and improves glycaemic control . This suggests its potential as an oral therapy to restore β-cell mass in diabetes treatment.
Transplantation Studies
GNF4877-treated human islets retain functionality in vitro and after transplantation into diabetic mice . This indicates its potential use in islet transplantation studies, a key area in diabetes research.
Drug Discovery
GNF4877 and its analog GNF7156 are good chemical tools to support the feasibility of treating diabetes with an oral therapy to restore β-cell mass, and highlights a tractable pathway for future drug discovery efforts .
High Throughput Screening
The compound GNF4877 was identified from a high throughput screening activity measuring β cell proliferation . This suggests its use in drug discovery and development processes.
Mécanisme D'action
GNF4877, also known as ®-1-(3-(3-Amino-6-(2-fluoro-5-isopropoxyphenyl)pyrazine-2-carboxamido)pyridin-4-yl)piperidine-3-carboxylic acid, is a potent and selective small molecule that has been studied for its effects on pancreatic β cell proliferation .
Target of Action
The primary targets of GNF4877 are Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3 beta (GSK3β) . These kinases play crucial roles in cell proliferation and glycemic control .
Mode of Action
GNF4877 acts as a potent inhibitor of both DYRK1A and GSK3β . It blocks the activity of these kinases, leading to changes in cellular processes that promote β cell proliferation .
Biochemical Pathways
The inhibition of DYRK1A and GSK3β by GNF4877 leads to the blockade of nuclear factor of activated T-cells (NFATc) nuclear export . This blockade results in increased β-cell proliferation . The compound’s action on these biochemical pathways supports the feasibility of treating diabetes by restoring β-cell mass .
Result of Action
The inhibition of DYRK1A and GSK3β by GNF4877 has been shown to induce β-cell proliferation, increase β-cell mass and insulin content, and improve glycemic control in diabetic mice . In vitro, GNF4877-treated human islets retain functionality .
Action Environment
It is known that the compound has been effective in both in vitro and in vivo environments .
Propriétés
IUPAC Name |
(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIATSFXNVOVFE-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the primary molecular targets of GNF4877 and how does its dual inhibition mechanism contribute to its therapeutic potential for diabetes?
A1: GNF4877 is a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β) [, ]. This dual inhibition is significant because both DYRK1A and GSK3β have been implicated in the regulation of β-cell mass and function. By inhibiting DYRK1A, GNF4877 promotes the proliferation of β-cells, potentially leading to an increase in β-cell mass []. Simultaneously, inhibition of GSK3β can further enhance β-cell survival and function []. This combined effect on both proliferation and function makes GNF4877 a promising candidate for developing therapies aimed at restoring β-cell mass and improving glycemic control in diabetes.
Q2: Several DYRK1A inhibitors are known to promote β-cell proliferation. Does GNF4877 share any unique features compared to other inhibitors in this class?
A2: While several DYRK1A inhibitors, including harmine and 5-IT, have demonstrated the ability to induce β-cell proliferation, GNF4877 exhibits a distinct characteristic. Unlike harmine and 5-IT, which also enhance β-cell differentiation, GNF4877 appears to primarily focus on promoting β-cell proliferation without significantly impacting differentiation markers [, ]. This suggests that GNF4877 might act through a slightly different mechanism or target a distinct subset of downstream pathways compared to other DYRK1A inhibitors. This unique feature could have implications for its therapeutic application, potentially allowing for a more targeted approach towards increasing β-cell mass.
Q3: What preclinical studies have been conducted to evaluate the efficacy of GNF4877 in models of diabetes?
A3: GNF4877 has shown promising results in preclinical studies. Research indicates that it effectively induces primary human β-cell proliferation both in vitro and in vivo []. These findings suggest that GNF4877 holds the potential to be developed as an oral therapy for diabetes by promoting the restoration of β-cell mass, enhancing insulin content, and ultimately improving glycemic control.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)
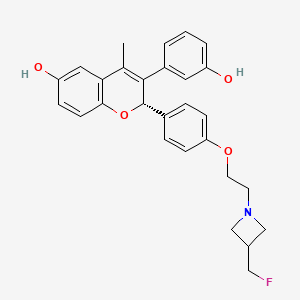
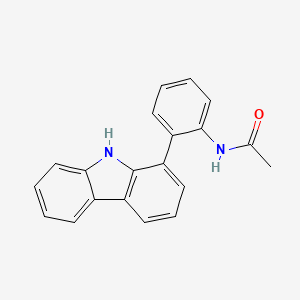
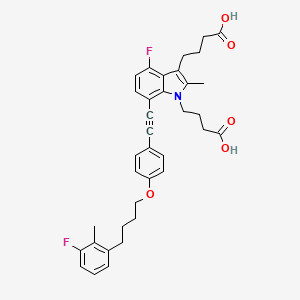
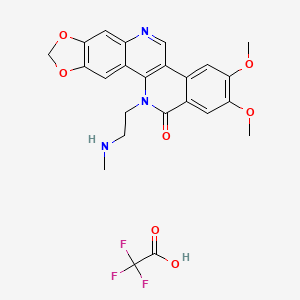

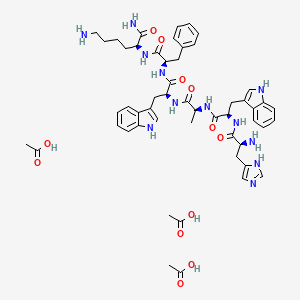
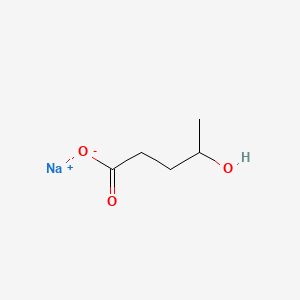
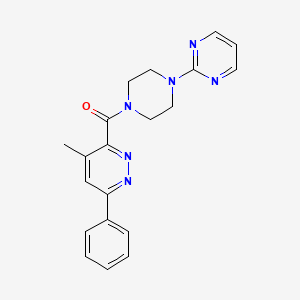
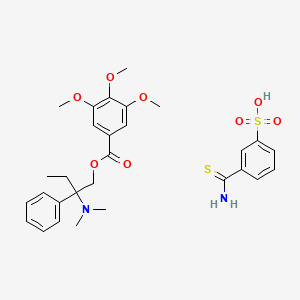
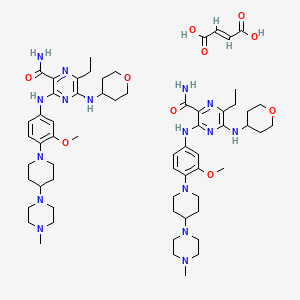
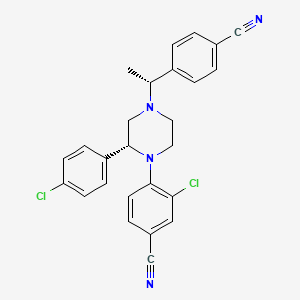

![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)